molecular formula C11H6BrIN2O B12889264 [(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-61-3

[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile

Katalognummer: B12889264
CAS-Nummer: 88757-61-3
Molekulargewicht: 388.99 g/mol
InChI-Schlüssel: XZQXIDLZQAIUOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile is a chemical compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their wide range of biological activities, including antimalarial, antimicrobial, antibacterial, antiparasitic, and anticancer properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile typically involves the bromination and iodination of quinoline derivatives. The process begins with the selective bromination of 8-substituted quinolines, followed by iodination at specific positions on the quinoline nucleus . The reaction conditions often include the use of bromine and iodine reagents under controlled temperatures and solvent conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and iodination processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity. The optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for efficient industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, iodine, nucleophiles (such as amines and thiols), and oxidizing or reducing agents. The reaction conditions typically involve controlled temperatures, solvents (such as dichloromethane or acetonitrile), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties depending on the nature of the substituents introduced.

Wirkmechanismus

The mechanism of action of [(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biological molecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(7-Bromo-5-iodoquinolin-8-yl)oxy]acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and iodine atoms on the quinoline nucleus allows for unique reactivity and interactions, making it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

88757-61-3

Molekularformel

C11H6BrIN2O

Molekulargewicht

388.99 g/mol

IUPAC-Name

2-(7-bromo-5-iodoquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H6BrIN2O/c12-8-6-9(13)7-2-1-4-15-10(7)11(8)16-5-3-14/h1-2,4,6H,5H2

InChI-Schlüssel

XZQXIDLZQAIUOE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C(C(=C2N=C1)OCC#N)Br)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.